molecular formula C21H22N6O2 B10915295 N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10915295
M. Wt: 390.4 g/mol
InChI Key: OPBXVRVROZDJRJ-UHFFFAOYSA-N
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Description

N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation with high efficiency .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the pyrazolopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

N-(1-ethyl-5-methylpyrazol-3-yl)-6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N6O2/c1-5-27-13(2)10-19(25-27)24-21(28)16-11-18(14-6-8-15(29-4)9-7-14)23-20-17(16)12-22-26(20)3/h6-12H,5H2,1-4H3,(H,24,25,28)

InChI Key

OPBXVRVROZDJRJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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